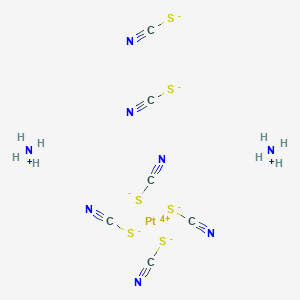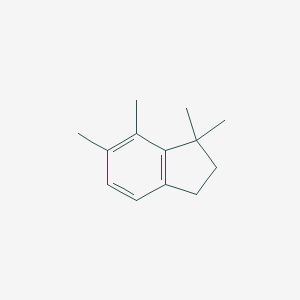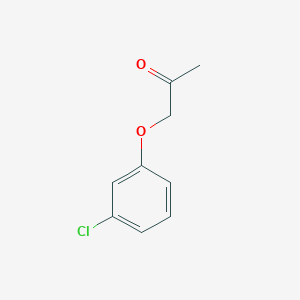
1-(3-Chlorophenoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chlorophenyl ketones generally involves the reaction of chlorophenyl groups with appropriate precursors. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, other related compounds are synthesized using various chlorophenyl precursors and aldehydes or acetates, often employing techniques like slow evaporation or copper-catalyzed alkyne-azide cycloaddition . These methods could potentially be adapted for the synthesis of 1-(3-Chlorophenoxy)propan-2-one.
Molecular Structure Analysis
The molecular structure of chlorophenyl ketones is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . The crystal structures can exhibit different space groups and exhibit intermolecular hydrogen bonds and other weak interactions that stabilize the conformation . The molecular geometry and vibrational frequencies are typically computed using density functional theory (DFT) methods, which provide a theoretical understanding that complements the experimental data .
Chemical Reactions Analysis
The reactivity of chlorophenyl ketones can be inferred from studies on similar compounds. For example, the HOMO and LUMO analysis indicates charge transfer within the molecules, which is crucial for understanding their chemical behavior . The molecular electrostatic potential (MEP) maps show regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . These insights can be applied to predict the reactivity of 1-(3-Chlorophenoxy)propan-2-one in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ketones are characterized by their spectroscopic signatures, crystallography, and computational studies. The vibrational wavenumbers, hyperpolarizability, and infrared intensities are reported for these compounds . Theoretical calculations, such as DFT, are used to predict properties like HOMO-LUMO gaps, which correlate with chemical reactivity and stability . The antimicrobial and antiradical activities of some chlorophenyl ketones have been evaluated, indicating potential biological applications .
Scientific Research Applications
Synthesis of Polymerization Initiators : "1-Chloro-3-(2′-ethoxyethoxy)-propane", a compound related to "1-(3-Chlorophenoxy)propan-2-one", has been used in the synthesis of "3-(2′-Ethoxyethoxy)propyl lithium", which acts as an anion polymerization initiator (Feng, 2005).
Fungicidal Activity : Compounds similar to "1-(3-Chlorophenoxy)propan-2-one", such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized and shown to possess fungicidal activity. These compounds are used for pharmacological and agrochemical screening (Kuzenkov & Zakharychev, 2009).
Anticorrosion and Antimicrobial Additives : Derivatives of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol, a compound related to "1-(3-Chlorophenoxy)propan-2-one", have been explored as potential anticorrosion and antimicrobial additives in lubricating oils (Mirzoeva et al., 2009).
Synthesis of Pyrazole Derivatives : Research has focused on synthesizing and characterizing compounds such as "1-(2-Hydoxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione", which is structurally related to "1-(3-Chlorophenoxy)propan-2-one". These compounds are useful in chemical research (Bijwe et al., 2011).
Investigating Dioxin Formation : Studies on the oxidative degradation of 2-chlorophenol, a related compound, have provided insights into the formation of dioxins, important in understanding environmental pollution (Evans & Dellinger, 2005).
Chemical Synthesis and Catalysis : There is research on the iron-catalyzed intramolecular annulation of 1-(2-alkynylphenoxy)propan-2-ones, demonstrating its utility in chemical synthesis and the development of environmentally-friendly catalysis methods (Wang et al., 2009).
Adsorption and Catalysis Studies : The interaction of 2-chlorophenol with copper surfaces has been investigated to better understand the catalyzed formation of dioxin compounds, relevant to environmental and catalytic chemistry (Altarawneh et al., 2008).
Insights into PCDD/F Formation : Research into the formation mechanisms of PCDD/Fs from chlorophenol precursors, like 2-chlorophenol, offers new insights into environmental pollutant formation (Pan et al., 2013).
properties
IUPAC Name |
1-(3-chlorophenoxy)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYTAGSGZUOOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309424 |
Source


|
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenoxy)propan-2-one | |
CAS RN |
15422-18-1 |
Source


|
| Record name | NSC211928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


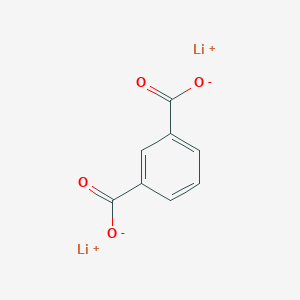
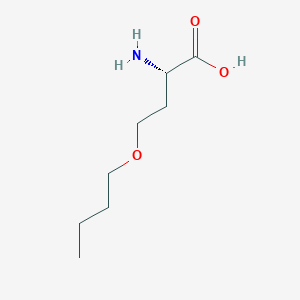
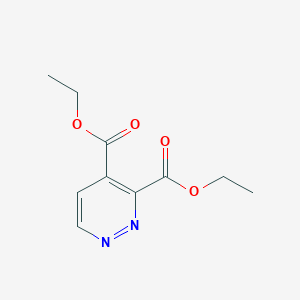
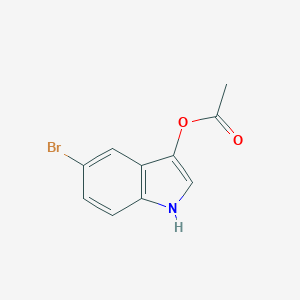

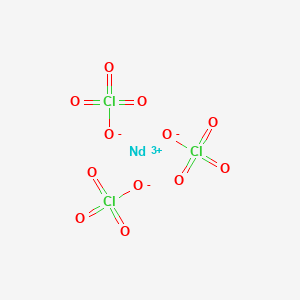



![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

